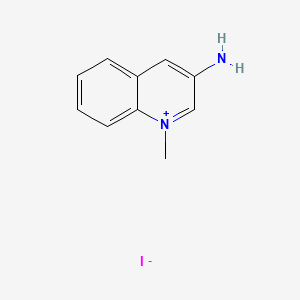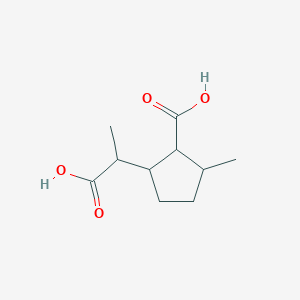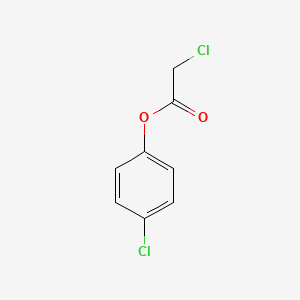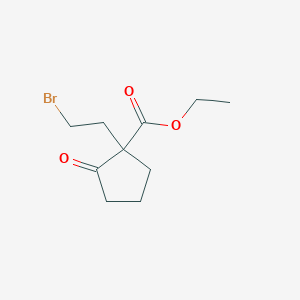
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
Übersicht
Beschreibung
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentanones. This compound is characterized by the presence of a bromoethyl group attached to the cyclopentane ring, which also contains an ethyl ester and a ketone functional group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate typically involves the bromination of an appropriate cyclopentanone derivative followed by esterification. One common method includes the reaction of cyclopentanone with bromoethanol in the presence of a strong acid catalyst to form the bromoethyl derivative. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of ethyl 1-(2-substituted-ethyl)-2-oxocyclopentane-1-carboxylate.
Reduction: Formation of ethyl 1-(2-bromoethyl)-2-hydroxycyclopentane-1-carboxylate.
Oxidation: Formation of ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromoethyl group can undergo nucleophilic substitution, while the ketone and ester groups can participate in various organic transformations. These interactions are facilitated by the compound’s ability to stabilize transition states and intermediates during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(2-chloroethyl)-2-oxocyclopentane-1-carboxylate: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity and applications.
Ethyl 1-(2-iodoethyl)-2-oxocyclopentane-1-carboxylate: Contains an iodoethyl group, which can undergo different substitution reactions compared to the bromoethyl derivative.
Ethyl 1-(2-hydroxyethyl)-2-oxocyclopentane-1-carboxylate: Features a hydroxyethyl group, making it more hydrophilic and suitable for different chemical environments.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile intermediate in various chemical processes.
Eigenschaften
IUPAC Name |
ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO3/c1-2-14-9(13)10(6-7-11)5-3-4-8(10)12/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXGRLAIMVAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562795 | |
| Record name | Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33229-08-2 | |
| Record name | Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


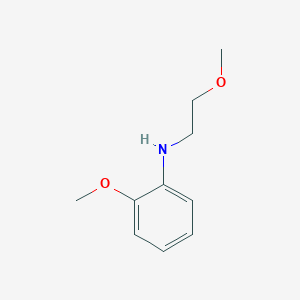
![2-[(E)-(2-Hydroxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B1655133.png)
![(2Z)-6-hydroxy-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B1655135.png)
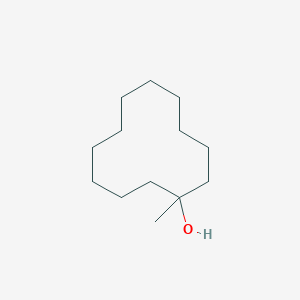

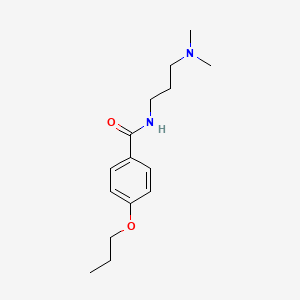
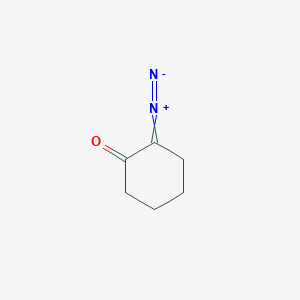

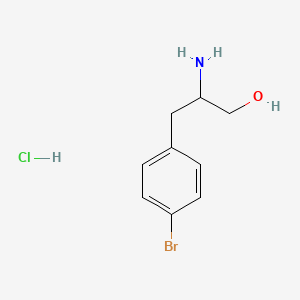
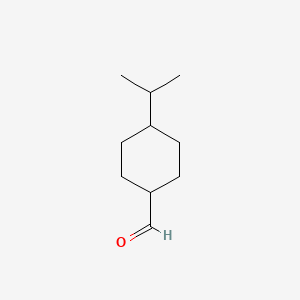
![4-[(2-bromophenyl)methoxy]benzohydrazide](/img/structure/B1655149.png)
